Glycylglycin

Übersicht

Beschreibung

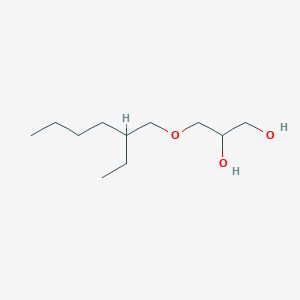

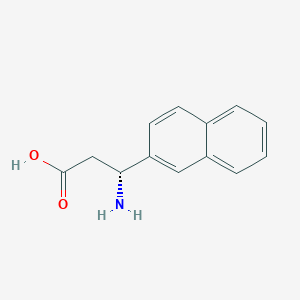

Glycin-Glycin ist das einfachste Dipeptid, das aus zwei Glycin-Molekülen besteht, die durch eine Peptidbindung miteinander verbunden sind. Sein systematischer IUPAC-Name lautet (2-Aminoacetamido)essigsäure. Diese Verbindung wurde erstmals 1901 von Emil Fischer und Ernest Fourneau durch Kochen von 2,5-Diketopiperazin (Glycinanhydrid) mit Salzsäure synthetisiert . Glycin-Glycin ist bekannt für seine geringe Toxizität und wird aufgrund seiner effektiven pH-Bereiche zwischen 2,5–3,8 und 7,5–8,9 häufig als Puffer in biologischen Systemen verwendet .

Wissenschaftliche Forschungsanwendungen

Glycin-Glycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ausgangsvorlage für die Herstellung komplexerer Peptide verwendet.

Biologie: Glycin-Glycin wird aufgrund seiner effektiven pH-Bereiche als Puffer in biologischen Systemen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Glycin-Glycin beinhaltet in erster Linie seine Rolle als Puffer und seine Fähigkeit, Proteine zu lösen. In biologischen Systemen hilft Glycin-Glycin, die pH-Stabilität aufrechtzuerhalten, was für verschiedene biochemische Reaktionen entscheidend ist . Zusätzlich erhöht seine Fähigkeit, rekombinante Proteine in Escherichia coli zu lösen, die Ausbeute und Funktionalität dieser Proteine, was es wertvoll für Proteinexpressionsstudien macht .

Wirkmechanismus

Target of Action

Glycylglycine, also known as Dyglycine, is the simplest peptide, being a dipeptide of glycine . It is used in the synthesis of more complex peptides and has been reported to be helpful in solubilizing recombinant proteins in E. coli . The primary targets of Glycylglycine are these proteins, where it aids in their solubility and functionality .

Mode of Action

It is known that it interacts with its targets, the proteins, by enhancing their solubility . This interaction results in an improvement in protein functionality, particularly in the context of recombinant proteins in E. coli .

Biochemical Pathways

Glycylglycine is involved in the reductive glycine pathway (rGlyP), a recently proposed and appealing assimilation pathway of CO2 and formate . It plays a role in the overproduction of soluble immunoreactive proteins, which are utilized to establish novel immunoassays .

Pharmacokinetics

A study on salicylic acid–amino acid or sa−dipeptide (glycylglycine) conjugates in rabbits showed that the metabolism of the prodrug to sa by intestinal microorganisms was taken into account . More research is needed to fully understand the ADME properties of Glycylglycine.

Result of Action

The result of Glycylglycine’s action is the enhanced solubility and functionality of proteins, particularly recombinant proteins in E. coli . This leads to an improvement in protein solubility after cell lysis .

Action Environment

The action of Glycylglycine can be influenced by environmental factors. For instance, the integration of 0.1–0.4M glycylglycine in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins . More research is needed to fully understand how other environmental factors influence Glycylglycine’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Glycylglycine has been found to enhance the solubility and antigenic utility of recombinant proteins in Escherichia coli (E. coli), thereby improving the yield of functional proteins . This suggests that Glycylglycine can interact with proteins to influence their solubility and function.

Cellular Effects

In a study involving a cell model of the large intestine (CaCo-2 cells), a magnesium complex of Glycylglycine was found to be taken up by the cells . This indicates that Glycylglycine can influence cellular function by interacting with specific cellular components.

Molecular Mechanism

Its ability to enhance the solubility of proteins suggests that it may interact with proteins at the molecular level, possibly through binding interactions .

Temporal Effects in Laboratory Settings

The effects of Glycylglycine on protein solubility were found to be significant, with an increase in solubility observed over time . This suggests that Glycylglycine may have long-term effects on protein function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Glycylglycine in animal models are limited, its role in enhancing protein solubility suggests that it may have dose-dependent effects on protein function .

Metabolic Pathways

Glycylglycine is involved in various metabolic pathways due to its role as a dipeptide of glycine. It may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Glycylglycine is likely dependent on its interactions with other cellular components. Its role in enhancing protein solubility suggests that it may be localized to areas of the cell where protein synthesis and folding occur .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Glycin-Glycin kann durch verschiedene Verfahren synthetisiert werden. Eine der frühesten Methoden beinhaltet das Kochen von 2,5-Diketopiperazin mit Salzsäure . Ein weiteres Verfahren beinhaltet die Verwendung von Glycin als Rohmaterial, die Zugabe von Glycerin und die Durchführung einer Rückflussreaktion bei Temperaturen zwischen 175 und 180 °C. Nach dem Abkühlen wird destilliertes Wasser hinzugefügt, und die Mischung wird über Nacht im Kühlschrank aufbewahrt. Das Zwischenprodukt 2,5-Diketopiperazin wird dann in Gegenwart von Natriumhydroxid hydrolysiert, gefolgt von der Zugabe von Salzsäure, um den pH-Wert auf 6,0 einzustellen. Ethanol wird hinzugefügt, und die Mischung wird über Nacht im Kühlschrank aufbewahrt. Schließlich wird das Produkt filtriert und mit Ethanol gewaschen, um Glycin-Glycin zu erhalten .

Industrielle Produktionsverfahren

Für die industrielle Produktion wird Glycin-Glycin typischerweise aus wässrigem 50%igem Ethanol oder Wasser bei 50-60 °C durch Zugabe von Ethanol kristallisiert. Das Produkt wird dann bei 110 °C getrocknet . Dieses Verfahren ist aufgrund seiner Einfachheit und minimalen Umweltbelastung vorteilhaft und eignet sich daher für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycin-Glycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Glycin-Glycin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege weniger häufig berichtet werden.

Reduktion: Reduktionsreaktionen, die Glycin-Glycin beinhalten, werden ebenfalls seltener dokumentiert.

Substitution: Glycin-Glycin kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung komplexerer Peptide.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Glycin-Glycin verwendet werden, sind Salzsäure, Natriumhydroxid und Ethanol . Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Anpassungen, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Glycin-Glycin gebildet werden, sind typischerweise komplexere Peptide. So kann Glycin-Glycin beispielsweise als Ausgangsmaterial für die Synthese längerer Peptidketten verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Acetylcystein

- Iminodiessigsäure

- Nitrilotriessigsäure

- N-Oxalylglycin

- Tiopronin

- Bucillamin

- Oxalyldiaminopropionsäure

- N-Acetylglycinamid

Einzigartigkeit

Glycin-Glycin ist einzigartig aufgrund seiner Einfachheit als kleinstes Dipeptid und seiner effektiven Pufferkapazität in sowohl sauren als auch basischen pH-Bereichen . Seine geringe Toxizität und die Fähigkeit, die Proteinlöslichkeit zu verbessern, unterscheiden es außerdem von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWOPBAYDPSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13059-60-4 (mono-hydrochloride), 23851-28-7 (hydrochloride) | |

| Record name | N-Glycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90862194 | |

| Record name | Glycine, glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Glycylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

166 mg/mL at 21 °C | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | N-Glycylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-50-3 | |

| Record name | Glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, glycyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10525P22U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Glycyl-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

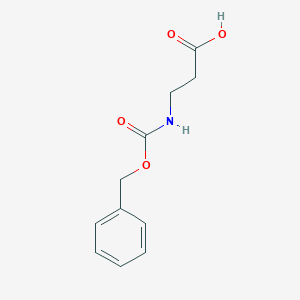

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)